2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for TCMDC-142346 are not explicitly detailed in the available literature. it is known that compounds in the TCAMS library are typically synthesized using high-throughput screening methods and structure-based drug design . Industrial production methods for such compounds often involve multi-step organic synthesis, purification, and characterization processes.
Chemical Reactions Analysis
TCMDC-142346 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TCMDC-142346 has several scientific research applications:
Mechanism of Action
TCMDC-142346 exerts its effects by inhibiting the enzyme pantothenate synthetase in Mycobacterium tuberculosis . This enzyme is crucial for the synthesis of coenzyme A, which is essential for the survival and growth of the bacteria. By inhibiting this enzyme, TCMDC-142346 disrupts the metabolic processes of the bacteria, leading to its death .
Comparison with Similar Compounds
TCMDC-142346 can be compared with other compounds in the TCAMS library, such as TCMDC-135051 and TCMDC-124223 . These compounds also exhibit antimalarial properties and inhibit different targets within the malaria parasite. The uniqueness of TCMDC-142346 lies in its specific inhibition of pantothenate synthetase, which distinguishes it from other compounds targeting different enzymes or pathways .
Similar compounds include:
Properties
CAS No. |
1443138-52-0 |
---|---|
Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.36 |
IUPAC Name |
2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3OS/c1-10-5-6-13-17-11(2)14(18(13)9-10)15(19)16-8-12-4-3-7-20-12/h3-7,9H,8H2,1-2H3,(H,16,19) |
InChI Key |
LYDYEINGBDQLKU-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC(=C2C(=O)NCC3=CC=CS3)C)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK1829820A; GSK-1829820A; GSK 1829820A; GSK-1829820-A; GSK 1829820 A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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